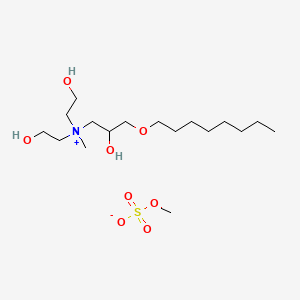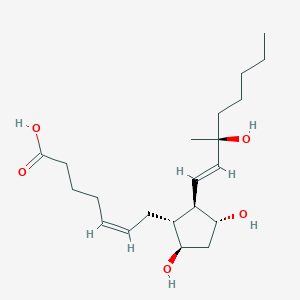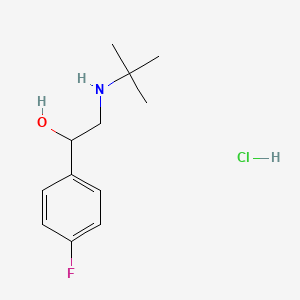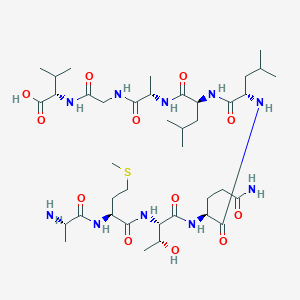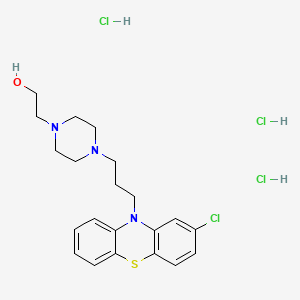
Perphenazine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perphenazine trihydrochloride is a phenothiazine derivative used primarily as an antipsychotic medication. It is known for its efficacy in treating schizophrenia and controlling severe nausea and vomiting. This compound works by blocking dopamine receptors in the brain, which helps to alleviate symptoms of psychosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of perphenazine involves the condensation of 2-chloro-10H-phenothiazine with 1-(2-hydroxyethyl)piperazine. This reaction typically occurs in the presence of a base, such as sodium hydroxide, and a solvent like toluene. The reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods
In industrial settings, the production of perphenazine involves several steps, including side chain synthesis, condensation, and purification. The side chain synthesis is carried out using toluene and dimethylbenzene as solvents. The condensation reaction is followed by distillation, washing, pickling, alkali cleaning, and crystallization to obtain the crude product. The crude product is then purified using activated carbon and acetone, followed by crystallization and drying .
Analyse Des Réactions Chimiques
Types of Reactions
Perphenazine trihydrochloride undergoes various chemical reactions, including:
Oxidation: Perphenazine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert perphenazine to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
Perphenazine trihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of phenothiazine derivatives.
Biology: Investigated for its effects on cellular processes and receptor binding.
Medicine: Primarily used in the treatment of schizophrenia and severe nausea.
Industry: Utilized in the development of antipsychotic medications and other therapeutic agents.
Mécanisme D'action
Perphenazine trihydrochloride exerts its effects by blocking dopamine D1 and D2 receptors in the brain. This inhibition reduces the activity of dopamine, a neurotransmitter involved in mood regulation and psychosis. The compound also binds to alpha-adrenergic receptors, contributing to its antiemetic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Fluphenazine: A high-potency phenothiazine antipsychotic.
Thioridazine: A low-potency phenothiazine antipsychotic.
Uniqueness
Perphenazine trihydrochloride is unique due to its intermediate potency compared to other phenothiazines. It is more potent than chlorpromazine but less potent than fluphenazine. This balance makes it effective for treating a range of psychotic disorders while minimizing side effects .
Propriétés
Numéro CAS |
130-69-8 |
|---|---|
Formule moléculaire |
C21H29Cl4N3OS |
Poids moléculaire |
513.3 g/mol |
Nom IUPAC |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol;trihydrochloride |
InChI |
InChI=1S/C21H26ClN3OS.3ClH/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26;;;/h1-2,4-7,16,26H,3,8-15H2;3*1H |
Clé InChI |
PRLOXOPQAYEASW-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-N-[2-(diethylamino)ethyl]-2-methoxy-4-nitrobenzamide](/img/structure/B12779013.png)
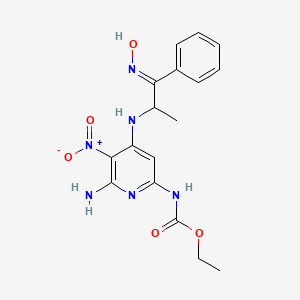
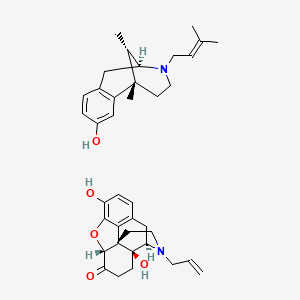
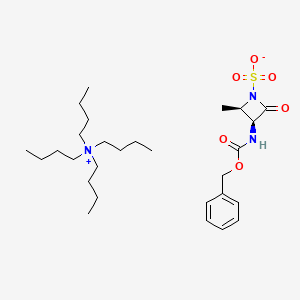
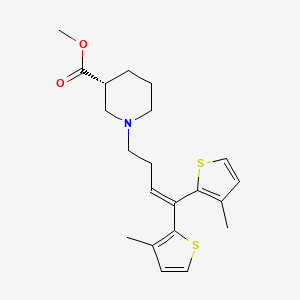
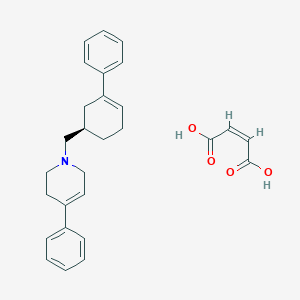
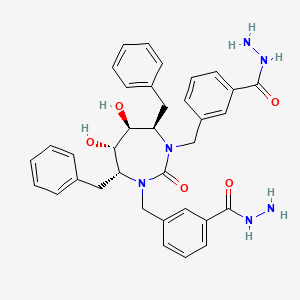

![(2S)-1-(4-amino-2,3,5-trimethylphenoxy)-3-[4-[4-[(4-fluorophenyl)methyl]phenyl]piperazin-1-yl]propan-2-ol](/img/structure/B12779067.png)

